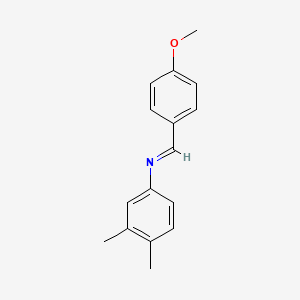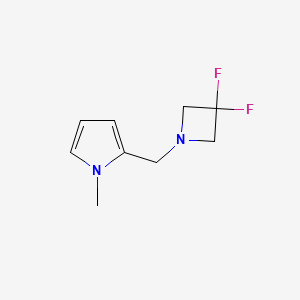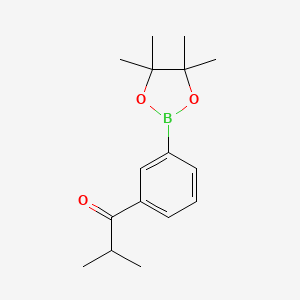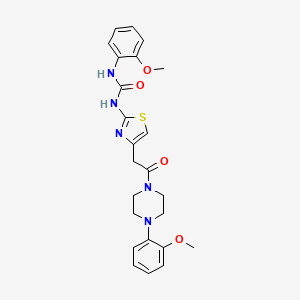![molecular formula C20H14N2O6 B2767660 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one CAS No. 892754-37-9](/img/structure/B2767660.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several interesting substructures, including a benzo[d][1,3]dioxol-5-yl group , a 1,2,4-oxadiazol-5-yl group, and a 2H-chromen-2-one group. These groups are common in many bioactive compounds and could potentially confer interesting properties to the compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been established by single crystal X-ray crystallographic analysis . This technique allows for a detailed view of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane has been characterized by various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry .科学的研究の応用
Antimicrobial Activity
A significant application of compounds similar to 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-8-ethoxy-2H-chromen-2-one is in antimicrobial activity. Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Furthermore, another study synthesized derivatives that showed broad-spectrum antibacterial activity against both gram-positive and gram-negative bacterial strains (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).
Antioxidant Properties
Compounds structurally related to this compound demonstrate considerable antioxidant activities. For instance, a study on the coumarin derivative showed high antioxidant activities with significant scavenging activity (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Another research synthesized novel derivatives that exhibited potent antioxidant activities (Rabie, Tantawy, & Badr, 2016).
Synthesis and Characterization
The synthesis and spectral characterization of such compounds are crucial for understanding their properties and potential applications. For example, the preparation and characterization of certain derivatives in dioxin-ethanol medium were performed, providing insights into their structural properties (Mahmoud, Abou-Elmagd, Derbala, Hekal, 2012). Another study on the reactions of 3-aminoisoxazolo[4,5-c]coumarin with benzoyl chloride highlighted the chemical versatility of such compounds (Sosnovskikh, Moshkin, Kornev, & Kodess, 2011).
Fluorescence Study
Fluorescence studies of compounds related to this compound reveal potential for applications in light-emitting materials. A study described the synthesis and fluorescence efficiency of certain derivatives, indicating their capability to emit blue light, which could be relevant in optical applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
Antitubercular Activity
There is evidence that compounds with structures similar to this compound can have antitubercular properties. A study synthesized and evaluated oxadiazole-coumarin-triazole hybrids for their antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives showing promising activity (Ambekar, Mohan, Shirahatti, Kumar, Rangappa, Mohan, Basappa, Kotresh, & Rangappa, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c1-2-24-15-5-3-4-11-8-13(20(23)27-17(11)15)19-21-18(22-28-19)12-6-7-14-16(9-12)26-10-25-14/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUQRVCHKOUESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2767577.png)

![N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2767586.png)


![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)





![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)
![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)